molecular formula C10H12Br2 B13188591 1-Bromo-4-(1-bromobutan-2-yl)benzene

1-Bromo-4-(1-bromobutan-2-yl)benzene

Cat. No.: B13188591
M. Wt: 292.01 g/mol
InChI Key: NNJLCUQWTDVSQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromobutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-bromobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-butan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-bromobutan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(1-bromobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving brominated organic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-bromobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring and the butyl group make the compound susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-bromobutan-2-yl)benzene is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

1-bromo-4-(1-bromobutan-2-yl)benzene

InChI

InChI=1S/C10H12Br2/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

NNJLCUQWTDVSQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

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